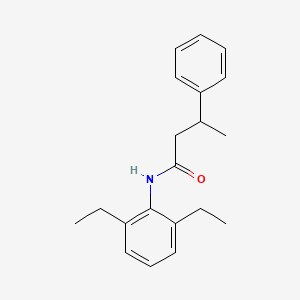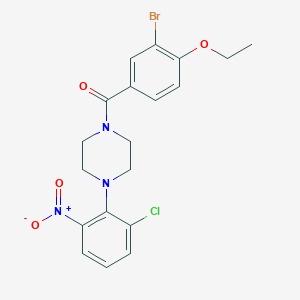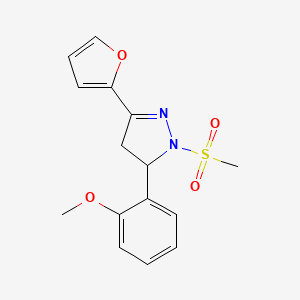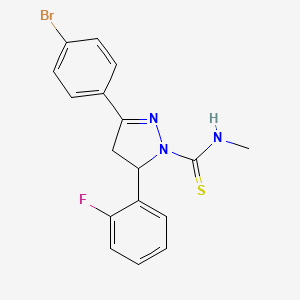![molecular formula C20H22ClF3N2O3 B4107209 N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride](/img/structure/B4107209.png)
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of prolinamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. It is also believed to modulate the activity of glutamate receptors, which are responsible for excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. It has also been shown to modulate the levels of glutamate in the brain, which leads to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride has several advantages for lab experiments. It has a high potency and selectivity, which makes it an ideal candidate for drug development. It also has a good safety profile and low toxicity. However, its synthesis method is complex, and it requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride. One direction is to explore its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Another direction is to investigate its mechanism of action and its effects on the GABAergic and glutamatergic systems. Furthermore, future research could focus on improving its synthesis method and developing more potent and selective derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride has shown potential applications in drug development, especially in the treatment of various neurological disorders. It has been reported to have anticonvulsant, antidepressant, and anxiolytic effects. It has also shown promising results in the treatment of neuropathic pain and as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3.ClH/c1-27-17-9-8-14(12-18(17)28-2)24-19(26)16-7-4-10-25(16)15-6-3-5-13(11-15)20(21,22)23;/h3,5-6,8-9,11-12,16H,4,7,10H2,1-2H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBWPGFLHUYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC=CC(=C3)C(F)(F)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenyl)-3-[3-iodo-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4107139.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4107150.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4107164.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4107172.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107180.png)

![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4107196.png)
![2-{2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4107207.png)
![N-(2-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4107212.png)
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4107216.png)
